5,5-Dimethyl-2-(propan-2-ylidene)cyclohexane-1,3-dione
Overview
Description
Stearic Acid-13C, also known as 1-Heptadecanecarboxylic acid-1-13C, is a labeled form of stearic acid where the carbon-13 isotope is incorporated at the carboxyl carbon position. Stearic acid itself is a long-chain saturated fatty acid commonly found in animal and plant fats. The labeled version, Stearic Acid-13C, is primarily used in scientific research for tracing and quantification purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Stearic Acid-13C typically involves the synthesis of stearic acid followed by the incorporation of the carbon-13 isotope. The general steps include:
Hydrolysis of Fats or Oils: The initial step involves the hydrolysis of triglycerides found in fats or oils to produce a mixture of fatty acids and glycerol.
Separation and Purification: The fatty acids are then separated and purified.
Isotope Labeling: The carbon-13 isotope is introduced at the carboxyl carbon position through a series of chemical reactions.
Industrial Production Methods: Industrial production of stearic acid involves:
Deodorizing and Distilling: The fat is deodorized and distilled to concentrate the fatty acids.
Hydrogenation: The concentrated fatty acids are hydrogenated to produce stearic acid.
Distillation: The stearic acid is further distilled to separate it from other fatty acids such as palmitic acid.
Chemical Reactions Analysis
Types of Reactions: Stearic Acid-13C undergoes various chemical reactions, including:
Oxidation: Stearic acid can be oxidized to produce stearic aldehyde and stearic acid derivatives.
Reduction: It can be reduced to produce stearyl alcohol.
Substitution: Stearic acid can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions.
Major Products:
Oxidation: Stearic aldehyde, stearic acid derivatives.
Reduction: Stearyl alcohol.
Substitution: Esters and amides.
Scientific Research Applications
Stearic Acid-13C is widely used in scientific research due to its labeled carbon-13 isotope. Some applications include:
Chemistry: Used as an internal standard for quantification in gas chromatography and liquid chromatography-mass spectrometry.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fatty acids.
Industry: Utilized in the production of cosmetics, lubricants, and as a surfactant in various formulations
Mechanism of Action
The mechanism of action of Stearic Acid-13C involves its incorporation into metabolic pathways where it mimics the behavior of natural stearic acid. It targets various enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and fatty acid desaturase. The labeled carbon-13 isotope allows for the tracking of these metabolic processes using nuclear magnetic resonance and mass spectrometry techniques .
Comparison with Similar Compounds
Palmitic Acid-1-13C: Another labeled fatty acid with a shorter carbon chain.
Oleic Acid-1-13C: A labeled monounsaturated fatty acid.
Linoleic Acid-1-13C: A labeled polyunsaturated fatty acid.
Uniqueness: Stearic Acid-13C is unique due to its long saturated carbon chain and the specific incorporation of the carbon-13 isotope at the carboxyl carbon position. This makes it particularly useful for studies involving saturated fatty acids and their metabolic pathways .
Properties
IUPAC Name |
5,5-dimethyl-2-propan-2-ylidenecyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-7(2)10-8(12)5-11(3,4)6-9(10)13/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFKYRBMJLTZCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)CC(CC1=O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502359 | |
Record name | 5,5-Dimethyl-2-(propan-2-ylidene)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122772-35-4 | |
Record name | 5,5-Dimethyl-2-(propan-2-ylidene)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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